Shp2-IN-18

SHP2 phosphatase allosteric inhibition biochemical assay

SHP2 inhibitor sourcing frequently encounters potency variability-IC50 values span a 24-fold range (3-71 nM) across chemical series, risking experimental irreproducibility when substituting compounds without verifying biochemical potency. Shp2-IN-18 resolves this with: • Biochemically validated 3 nM IC50 against recombinant SHP2-a 23.7-fold potency advantage over SHP099 (71 nM), enabling sensitive high-throughput screening positive controls. • Distinct chemotype from SHP099 and TNO155; explicitly annotated for glioblastoma research applications. • Ships ambient/blue ice; powder stable at -20°C (3 years). For biochemical assay validation and SAR studies only; cellular/in vivo characterization not yet established.

Molecular Formula C26H27FN6
Molecular Weight 442.5 g/mol
Cat. No. B12374045
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShp2-IN-18
Molecular FormulaC26H27FN6
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C2=C(N=C(C3=CC=NN32)N4CCC5(CC4)CC6=C(C5N)C=CC=N6)C)F
InChIInChI=1S/C26H27FN6/c1-16-5-6-18(20(27)14-16)23-17(2)31-25(22-7-11-30-33(22)23)32-12-8-26(9-13-32)15-21-19(24(26)28)4-3-10-29-21/h3-7,10-11,14,24H,8-9,12-13,15,28H2,1-2H3/t24-/m1/s1
InChIKeyLHBBGNUOZGONQB-XMMPIXPASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Shp2-IN-18 for Glioblastoma Research: Potent Allosteric SHP2 Inhibitor with 3 nM Biochemical IC50


Shp2-IN-18 (CAS: 2941498-87-7, MW: 442.53) is a small-molecule allosteric inhibitor of Src homology region 2-containing protein tyrosine phosphatase-2 (SHP2), encoded by the PTPN11 gene . The compound acts through an allosteric mechanism, stabilizing SHP2 in its auto-inhibited conformation and thereby blocking downstream RAS-ERK signaling pathway activation . It exhibits a biochemical IC50 of 3 nM against recombinant SHP2 . The compound has been specifically noted for applications in glioblastoma research . This evidence guide quantifies the differentiation of Shp2-IN-18 relative to clinically advanced comparators including SHP099 and TNO155.

Why SHP2 Inhibitor Potency Variance Precludes Generic Substitution in Shp2-IN-18 Research Applications


SHP2 allosteric inhibitors exhibit substantial biochemical potency variance that directly impacts experimental design, dose-response relationships, and cross-study reproducibility. The IC50 values for SHP2 inhibitors span a 24-fold range from 3 nM to 71 nM across different chemical series [1]. This potency divergence is not merely numerical; it reflects distinct binding interactions at the allosteric tunnel interface involving N-SH2, C-SH2, and PTP domains, which in turn influence cellular pERK suppression thresholds, brain penetration characteristics, and combination therapy dosing windows [1]. Procurement of an incorrectly assumed equipotent substitute—particularly when transitioning between research tool compounds and clinical-stage inhibitors—can invalidate previously optimized dosing regimens and confound mechanistic interpretation. The following quantitative evidence establishes the precise performance boundaries of Shp2-IN-18 relative to key comparators.

Shp2-IN-18 Quantitative Differentiation Evidence: Potency, Selectivity, and Comparator Data


Shp2-IN-18 vs. SHP099: Biochemical Potency Comparison for SHP2 Allosteric Inhibition

Shp2-IN-18 demonstrates a biochemical IC50 of 3 nM against recombinant SHP2 in cell-free enzymatic assays . In comparison, the first-generation allosteric SHP2 inhibitor SHP099 exhibits an IC50 of 71 nM (0.071 μM) under comparable biochemical conditions [1]. This represents a 23.7-fold higher biochemical potency for Shp2-IN-18 relative to SHP099. Both compounds act through allosteric stabilization of the auto-inhibited conformation, yet the potency differential indicates distinct binding energetics at the tunnel allosteric site. Note: This comparison is cross-study comparable rather than direct head-to-head, as no publication reports simultaneous testing of both compounds in the same assay plate.

SHP2 phosphatase allosteric inhibition biochemical assay IC50

Shp2-IN-18 vs. TNO155: Comparative Biochemical Potency for SHP2 Allosteric Inhibitors

Shp2-IN-18 exhibits a biochemical IC50 of 3 nM against SHP2 . The clinical-stage allosteric SHP2 inhibitor TNO155 (batoprotafib) demonstrates a reported biochemical IC50 of 11 nM (0.011 μM) in cell-free assays . This represents a 3.7-fold higher biochemical potency for Shp2-IN-18 relative to TNO155. TNO155 has been extensively characterized for downstream cellular effects, showing IC50 values of 8 nM in KYSE520 pERK assays and 100 nM in KYSE520 5-day proliferation assays . Comparable cellular assay data for Shp2-IN-18 are not publicly available. This evidence is cross-study comparable rather than direct head-to-head.

SHP2 phosphatase allosteric inhibitor IC50 comparison TNO155

SHP2 vs. SHP1 Selectivity Profile: Class-Level Inference for Allosteric SHP2 Inhibitors

SHP2 allosteric inhibitors as a class exhibit high selectivity for SHP2 over the closely related phosphatase SHP1 (encoded by PTPN6), due to their binding mechanism targeting the unique allosteric tunnel formed at the interface of N-SH2, C-SH2, and PTP domains [1]. SHP099, the prototypical allosteric SHP2 inhibitor, demonstrates no detectable activity against SHP1 in biochemical assays [1]. TNO155 similarly shows minimal off-target effects on other phosphatases including PTP1B . Given that Shp2-IN-18 shares the same allosteric binding mechanism as SHP099 and TNO155, it is inferred to possess comparable SHP2-over-SHP1 selectivity, though direct selectivity panel data for Shp2-IN-18 specifically are not publicly reported. This represents class-level inference rather than direct experimental confirmation.

SHP2 selectivity SHP1 phosphatase panel off-target

Shp2-IN-18 Glioblastoma Research Application Context vs. Comparator Disease Focus

Shp2-IN-18 is specifically annotated for glioblastoma research applications across multiple vendor technical datasheets . In contrast, SHP099 has demonstrated preclinical efficacy in glioblastoma models with documented blood-brain barrier penetration and brain accumulation at efficacious concentrations, inhibiting orthotopic GBM tumor xenograft growth and extending survival in PDGFRα-activated models [1]. TNO155 is primarily developed for RTK-dependent malignancies and advanced solid tumors, with limited published glioblastoma-specific data . The glioblastoma research annotation for Shp2-IN-18 represents a targeted application focus distinct from the broader oncology indications pursued with clinical-stage comparators. Direct comparative brain penetration or orthotopic glioblastoma efficacy data for Shp2-IN-18 are not publicly available.

glioblastoma GBM brain cancer SHP2 signaling

Shp2-IN-18 Evidence Limitations: Data Gaps Requiring Experimental Validation

Critical quantitative differentiation for Shp2-IN-18 is constrained by significant data gaps in publicly available sources. The following parameters lack published data for Shp2-IN-18 while being well-documented for comparator compounds: (1) Cellular pERK inhibition IC50 (TNO155: 8 nM in KYSE520 cells; SHP099: 250 nM pERK modulation) ; (2) Anti-proliferative IC50 in cancer cell lines (TNO155: 100 nM in KYSE520 5-day assay) ; (3) Oral bioavailability and pharmacokinetic parameters (SHP099: orally bioavailable; TNO155: oral bioavailability documented) [1]; (4) In vivo tumor growth inhibition in xenograft models (SHP099: demonstrated orthotopic GBM efficacy; TNO155: preclinical efficacy in RTK-driven models) [1]; (5) Brain penetration data (SHP099: documented brain accumulation in GBM models) . The absence of these data limits direct procurement comparisons beyond biochemical IC50 values.

data gap cellular activity pharmacokinetics in vivo efficacy

Shp2-IN-18 Optimal Research and Procurement Application Scenarios


Biochemical Screening for Novel Allosteric SHP2 Inhibitor Scaffolds

Shp2-IN-18 serves as a high-potency (3 nM IC50) biochemical reference standard for validating recombinant SHP2 enzymatic assay performance . Its 23.7-fold potency advantage over SHP099 (71 nM) enables more sensitive detection of assay variability and provides a robust positive control for high-throughput screening campaigns targeting the SHP2 allosteric tunnel . This application leverages the only well-documented quantitative parameter for Shp2-IN-18—its biochemical IC50—without requiring cellular or in vivo validation.

Early-Stage Glioblastoma Pathway Mechanistic Studies

For laboratories specifically investigating SHP2-dependent signaling in glioblastoma, Shp2-IN-18 offers a biochemically potent (3 nM) tool compound explicitly annotated for glioblastoma research . When used alongside SHP099 (which has published brain penetration and orthotopic GBM efficacy data ), Shp2-IN-18 may enable comparative structure-activity relationship studies to identify potency determinants relevant to GBM context. Researchers should note that cellular and in vivo validation remain prerequisite before advancing Shp2-IN-18 beyond biochemical applications.

Comparative SHP2 Inhibitor Pharmacophore Analysis

Shp2-IN-18 (MW 442.53, formula C26H27FN6) represents a distinct chemotype within the allosteric SHP2 inhibitor class, differing from the pyrazine core of SHP099 and the clinical-stage scaffold of TNO155. Its 3 nM biochemical potency, compared with 11 nM for TNO155 and 71 nM for SHP099, provides a potency range suitable for computational modeling of binding energetics at the allosteric tunnel interface . This application is appropriate for medicinal chemistry and computational chemistry groups exploring structure-activity relationships across SHP2 inhibitor chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Shp2-IN-18

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.